molecular formula C20H36OSn B14320567 1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one CAS No. 112379-32-5

1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one

Cat. No.: B14320567
CAS No.: 112379-32-5
M. Wt: 411.2 g/mol
InChI Key: IIZUGNNXXOKTDA-UHFFFAOYSA-N
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Description

1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one is a specialized organotin compound that features a tributylstannyl group attached to a cyclohexa-1,4-diene ring

Preparation Methods

The synthesis of 1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexa-1,4-diene and tributylstannane.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. A common method involves the use of a palladium catalyst to facilitate the stannylation process.

    Procedure: The cyclohexa-1,4-diene is reacted with tributylstannane in the presence of a palladium catalyst, often at elevated temperatures. The reaction mixture is then purified using column chromatography to isolate the desired product.

Chemical Reactions Analysis

1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organolithium compounds.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), organolithium reagents (RLi).

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one has several scientific research applications:

    Synthetic Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biological Studies: Although less common, it may be used in studies involving organotin compounds and their biological effects.

    Industrial Applications: Its use in industry is limited but may include specialized applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one exerts its effects involves the following:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application.

    Pathways Involved: In synthetic chemistry, the compound participates in catalytic cycles facilitated by palladium or other transition metals. In biological systems, it may interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    Cyclohexa-1,4-diene: A simpler analog without the stannyl group, used in various organic reactions.

    Tributylstannane: A common organotin reagent used in stannylation reactions.

    1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene with different reactivity and applications.

The uniqueness of this compound lies in its combination of a stannyl group with a cyclohexa-1,4-diene ring, providing distinct reactivity and potential for diverse applications.

Properties

CAS No.

112379-32-5

Molecular Formula

C20H36OSn

Molecular Weight

411.2 g/mol

IUPAC Name

1-(2-tributylstannylcyclohexa-1,4-dien-1-yl)ethanone

InChI

InChI=1S/C8H9O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h2-3H,4-5H2,1H3;3*1,3-4H2,2H3;

InChI Key

IIZUGNNXXOKTDA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(CC=CC1)C(=O)C

Origin of Product

United States

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